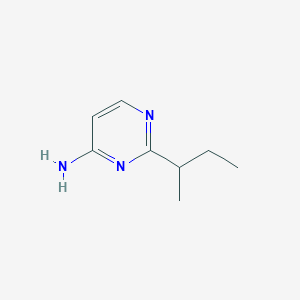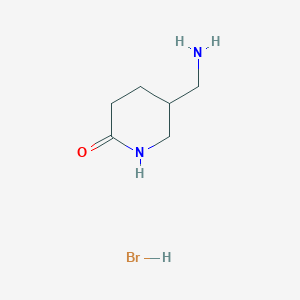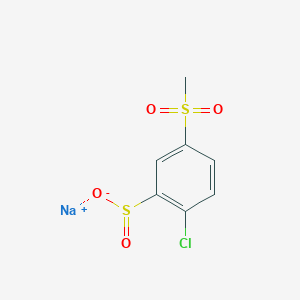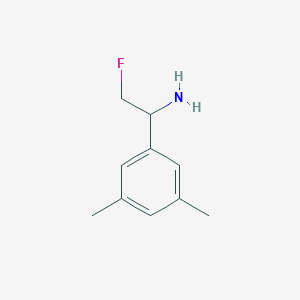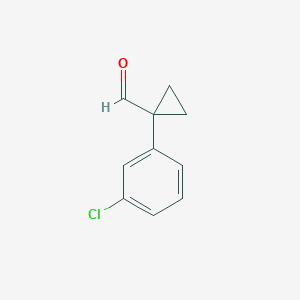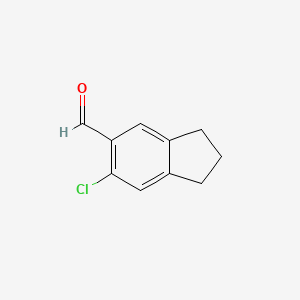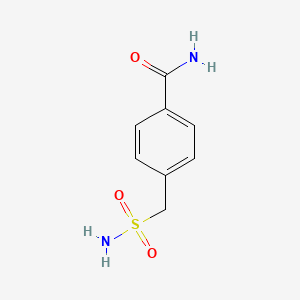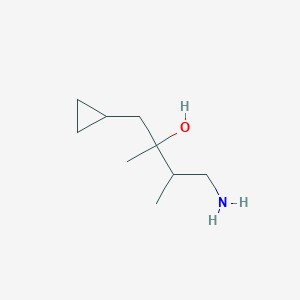
4-Amino-1-cyclopropyl-2,3-dimethylbutan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-cyclopropyl-2,3-dimethylbutan-2-ol is a chemical compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group, making it a subject of interest in various research fields.
准备方法
The synthesis of 4-Amino-1-cyclopropyl-2,3-dimethylbutan-2-ol involves several steps. One common synthetic route includes the reaction of cyclopropylmethylamine with 2,3-dimethylbutan-2-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
化学反应分析
4-Amino-1-cyclopropyl-2,3-dimethylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and controlled temperatures ranging from -10°C to 100°C. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-Amino-1-cyclopropyl-2,3-dimethylbutan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 4-Amino-1-cyclopropyl-2,3-dimethylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites .
相似化合物的比较
4-Amino-1-cyclopropyl-2,3-dimethylbutan-2-ol can be compared with other similar compounds, such as:
4-Amino-1-cyclopropyl-2,3-dimethylbutane: Lacks the hydroxyl group, leading to different chemical properties and reactivity.
4-Amino-1-cyclopropyl-2,3-dimethylbutan-1-ol: The position of the hydroxyl group is different, affecting its chemical behavior and biological activity.
4-Amino-1-cyclopropyl-2,3-dimethylbutan-2-one: Contains a ketone group instead of a hydroxyl group, resulting in distinct reactivity and applications.
属性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC 名称 |
4-amino-1-cyclopropyl-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-7(6-10)9(2,11)5-8-3-4-8/h7-8,11H,3-6,10H2,1-2H3 |
InChI 键 |
LDORXBPZLMRKTD-UHFFFAOYSA-N |
规范 SMILES |
CC(CN)C(C)(CC1CC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


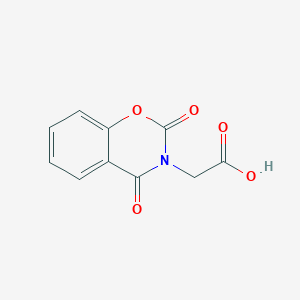
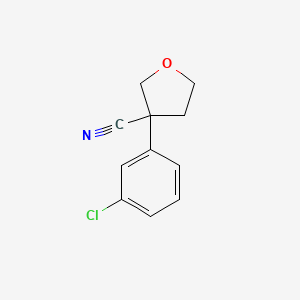
![8,8-Dimethyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13226897.png)
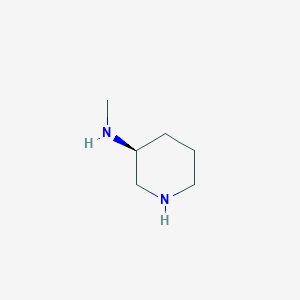

![2-{2-[(1-Cyclopropylethyl)amino]ethoxy}ethan-1-ol](/img/structure/B13226912.png)
![2-[(2-Methoxyethyl)amino]-5-(3-methoxyphenyl)benzonitrile](/img/structure/B13226917.png)
